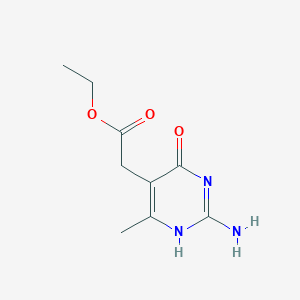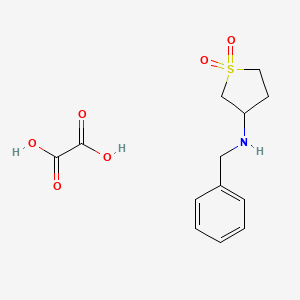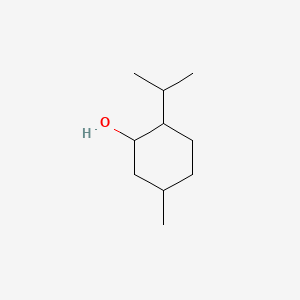
3-氨基-4-甲氧基苯甲酸
描述
科学研究应用
Chemical Structure and Properties
“3-Amino-4-methoxybenzoic acid” is an organic compound with the molecular formula C8H9NO3 . It has a molecular weight of 166.1540 . This compound is also known by other names such as “3-Amino-4-anisic acid”, “3-Amino-p-anisic acid”, and "Benzoic acid, 3-amino-4-methoxy-" .
Raw Material in Organic Synthesis
This compound is an important raw material used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple compounds to generate complex ones.
Intermediate in Pharmaceuticals
“3-Amino-4-methoxybenzoic acid” serves as an intermediate in the production of pharmaceuticals . An intermediate is a substance produced during the middle steps of a reaction between reactants and the desired product.
Intermediate in Agrochemicals
In addition to pharmaceuticals, this compound is also used as an intermediate in the production of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers used in agricultural practices.
Intermediate in Dyestuffs
This compound is used as an intermediate in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.
Building Block for Synthesis of Carbazole Alkaloids
“3-Amino-4-methoxybenzoic acid” is a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . Carbazole alkaloids are a class of alkaloids featuring a carbazole moiety. They are found in a variety of plants and have a broad range of biological activities.
Adsorbent for Separation and Recovery of Palladium
In a study, novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers were prepared and used as adsorbents for the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . This highlights its potential use in the field of material science and environmental remediation.
作用机制
Target of Action
3-Amino-4-methoxybenzoic acid is a general reactant/reagent used in the synthesis of various compounds . It is used in the preparation of dihydroisoquinoline compounds as tubulin polymerization inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell shape, intracellular transport, and cell division .
Mode of Action
It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets .
Biochemical Pathways
It is used in the synthesis of compounds that inhibit tubulin polymerization . This suggests that it may affect the assembly and disassembly of microtubules, which are crucial for cell shape, intracellular transport, and cell division .
Result of Action
It is used in the synthesis of compounds that inhibit tubulin polymerization . This suggests that it may affect the assembly and disassembly of microtubules, which can have significant effects on cell shape, intracellular transport, and cell division .
属性
IUPAC Name |
3-amino-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAEAYZQQCBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951070 | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxybenzoic acid | |
CAS RN |
2840-26-8, 2840-76-8 | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-amino-4-methoxybenzoic acid in materials science?
A1: 3-Amino-4-methoxybenzoic acid (3A4MBA) serves as a key building block for synthesizing conductive polymers and nanohybrid materials. For instance, it's used in the creation of poly(3-amino-4-methoxybenzoic acid-co-aniline) (P(AMB-A)), a conductive polymer. When P(AMB-A) is covalently linked to multiwalled carbon nanotubes (MWCNTs), it forms a nanohybrid with a negative surface charge. [] This nanohybrid can be further modified with p-phenylenediamine (PDA) to introduce positive charges, creating a versatile platform for enzyme immobilization and biosensor applications. []
Q2: How does the structure of 3A4MBA contribute to its ability to form conductive materials?
A2: 3A4MBA possesses both an amine (-NH2) and a carboxylic acid (-COOH) group, enabling it to participate in polymerization reactions. Furthermore, the presence of the methoxy (-OCH3) group influences the electronic properties of the resulting polymers. When polymerized with aniline, it forms P(AMB-A) which exhibits conductive properties. [] These conductive polymers can facilitate electron transfer, making them suitable for applications like biosensors and electrical signal restoration in biological tissues. [, ]
Q3: Can you elaborate on the role of 3A4MBA-based materials in promoting nerve regeneration?
A3: 3A4MBA is a crucial component of the conductive hydrogel poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). This hydrogel, when used in a rat model of spinal cord injury, demonstrated the ability to restore electrical signaling across the injury site. [] This restoration of electrical conduction, in turn, led to several beneficial effects, including:
- Reduced Inflammation: PAMB-G significantly lowered the expression of pro-inflammatory factors like TNF-α and MCP-1, compared to controls. []
- Enhanced Neuronal Survival: The conductive hydrogel promoted the preservation and regeneration of neuronal tissue, likely by reducing apoptosis and upregulating neuronal growth-associated genes. []
- Improved Functional Recovery: Rats treated with PAMB-G showed significant improvements in locomotor function, assessed using the Basso-Beattie-Bresnahan (BBB) score and slope test. []
Q4: Are there any studies demonstrating the long-term safety and efficacy of 3A4MBA-based biomaterials?
A4: Research using PAMB-G in a rat model of myocardial infarction has explored its long-term effects. Notably, no significant toxicity was observed even after 12 months post-injection of the therapeutic dose. [] The biopolymer was detectable via mass spectrometry for the entire duration, indicating its durability. [] Importantly, PAMB-G successfully restored electrical conduction in the infarcted hearts, leading to:
- Reduced Arrhythmia Susceptibility: Improved electrical coupling between cardiomyocytes likely contributed to the decreased risk of arrhythmias. []
- Enhanced Cardiac Function: The study observed significant improvements in cardiac function parameters, highlighting the therapeutic potential of PAMB-G. []
Q5: Beyond its use in conductive materials, are there other applications for 3A4MBA?
A5: 3A4MBA serves as a precursor in organic synthesis. Researchers have utilized it to create a series of substituted oxazolone derivatives through Erlenmeyer synthesis. [] These derivatives, characterized using techniques like FTIR, 1H-NMR, and 13C-NMR spectroscopy, were then evaluated for their antibacterial and antioxidant properties. [] This highlights the versatility of 3A4MBA as a starting material for developing compounds with potential biological activity.
Q6: Has the thermodynamic behavior of 3A4MBA been investigated?
A6: Yes, the sublimation thermodynamics of 3A4MBA have been studied using the Knudsen mass-loss effusion technique. [] This research determined the temperature dependence of vapor pressure, allowing for the calculation of standard molar enthalpies and Gibbs energies of sublimation. [] Such data is essential for understanding the physical properties of the compound and can inform processes like purification or material processing that involve phase transitions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride](/img/structure/B7760414.png)





![4-oxo-4-((1R,5S)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butanoic acid](/img/structure/B7760440.png)
![4,7-Diethyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-ol](/img/structure/B7760455.png)


![6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B7760484.png)
